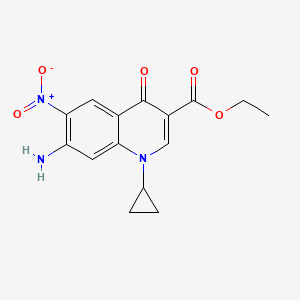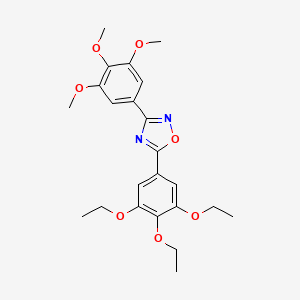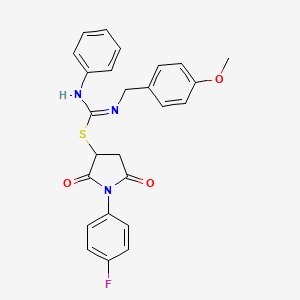![molecular formula C19H31NO2 B5188218 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
科学的研究の応用
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has been studied extensively for its potential applications in medicinal chemistry, particularly as a drug delivery system. This compound can act as a carrier for various drugs, including anticancer agents, antibiotics, and antiviral drugs, and can enhance their solubility and stability. This compound can also target specific tissues or cells, such as cancer cells, by conjugating with ligands or antibodies.
作用機序
The mechanism of action of 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the disruption of cell membranes and the inhibition of cellular functions. This compound can penetrate cell membranes and accumulate in the cytoplasm, leading to the disruption of the membrane structure and function. This compound can also interact with cellular proteins and enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the type of cells or tissues it interacts with. This compound can induce apoptosis or cell death in cancer cells, inhibit bacterial growth, and enhance the immune response. This compound can also affect the cardiovascular system by regulating blood pressure and heart rate.
実験室実験の利点と制限
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. This compound can also be modified to target specific cells or tissues, making it a versatile tool for drug delivery and imaging. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine, including the development of novel drug delivery systems, the optimization of its synthesis method, and the investigation of its potential applications in material science. This compound can also be further studied for its mechanism of action and its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry and material science. Its ease of synthesis, stability, and biocompatibility make it a valuable tool for drug delivery and imaging. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on this compound are numerous and varied, and it is expected that this compound will continue to be an important topic of research in the scientific community.
合成法
The synthesis of 4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine involves the reaction of 4-bromobutylmorpholine with 2-tert-butyl-5-methylphenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is purified using column chromatography or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
特性
IUPAC Name |
4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-16-7-8-17(19(2,3)4)18(15-16)22-12-6-5-9-20-10-13-21-14-11-20/h7-8,15H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZAYCRNIHBAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
![2-methyl-3-phenyl-1,4-diazaspiro[4.4]nona-1,3-diene 1,4-dioxide](/img/structure/B5188205.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)


![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)